molecular formula C23H21FN2O3 B12020622 2-(4-fluorophenoxy)-N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)acetohydrazide

2-(4-fluorophenoxy)-N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)acetohydrazide

Cat. No.: B12020622
M. Wt: 392.4 g/mol
InChI Key: KNCDZBXWQCSARC-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenoxy)-N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)acetohydrazide typically involves the following steps:

    Formation of the hydrazide: This can be achieved by reacting an ester with hydrazine hydrate under reflux conditions.

    Condensation reaction: The hydrazide is then reacted with an aldehyde or ketone to form the final product. This reaction is usually carried out in the presence of an acid catalyst and under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenoxy or benzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy or benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)acetohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)acetohydrazide
  • 2-(4-bromophenoxy)-N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)acetohydrazide

Uniqueness

2-(4-fluorophenoxy)-N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)acetohydrazide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C23H21FN2O3

Molecular Weight

392.4 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]acetamide

InChI

InChI=1S/C23H21FN2O3/c1-17-2-4-19(5-3-17)15-28-21-10-6-18(7-11-21)14-25-26-23(27)16-29-22-12-8-20(24)9-13-22/h2-14H,15-16H2,1H3,(H,26,27)/b25-14+

InChI Key

KNCDZBXWQCSARC-AFUMVMLFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=C(C=C3)F

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.